molecular formula C24H20N2O2 B12001340 PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone

PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone

Cat. No.: B12001340
M. Wt: 368.4 g/mol
InChI Key: KNUFSHCWERZOMD-UHFFFAOYSA-N
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Description

PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone: is a complex organic compound characterized by its unique structure, which includes a diaza-cyclopenta-naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the diaza-cyclopenta-naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

    Introduction of the P-Tolyl group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the P-Tolyl group is introduced to the core structure.

    Oxidation and functionalization: The final steps involve oxidation reactions to introduce the methanone group and other functional groups as required.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a part of drug discovery efforts.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-phenylmethanone

InChI

InChI=1S/C24H20N2O2/c1-16-11-13-17(14-12-16)20-15-21-19-9-5-6-10-22(19)28-24(26(21)25-20)23(27)18-7-3-2-4-8-18/h2-14,21,24H,15H2,1H3

InChI Key

KNUFSHCWERZOMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C(=O)C5=CC=CC=C5

Origin of Product

United States

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